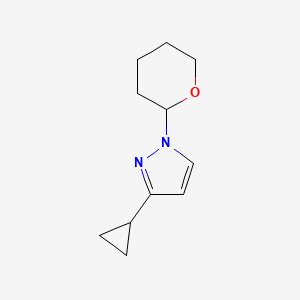

3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole

Description

3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at the 3-position and a tetrahydropyran-2-yl (oxan-2-yl) group at the 1-position. Its molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol (calculated based on structural analysis) . The compound’s CAS registry number is 1227935-03-6, though discrepancies in molecular formula and weight exist in some sources .

Synthetic routes for analogous pyrazole derivatives often involve high-temperature reactions in acetonitrile (e.g., 180°C for 6 hours) followed by purification via silica gel chromatography .

Properties

IUPAC Name |

3-cyclopropyl-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-8-14-11(3-1)13-7-6-10(12-13)9-4-5-9/h6-7,9,11H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQIMDYDWSXEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with oxan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The pyrazole ring structure has been extensively studied for its anticancer properties. Compounds similar to 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells, with some compounds achieving IC50 values in the low micromolar range .

1.2 Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activities, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. In particular, studies have shown that modifications to the pyrazole structure can enhance its anti-inflammatory efficacy .

1.3 Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole derivatives. Some analogs have demonstrated potential as agents for treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation in neuronal cells . The specific structure of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole may influence its ability to cross the blood-brain barrier, thus enhancing its therapeutic profile.

Synthesis and Derivatives

The synthesis of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole involves several chemical reactions that allow for the incorporation of various functional groups, which can be critical for enhancing biological activity. The synthetic pathways often include:

- Condensation Reactions: Combining cyclopropyl and oxan-2-yl moieties with pyrazole frameworks.

- Functionalization: Modifying the pyrazole ring to optimize pharmacokinetic properties.

The ability to synthesize diverse derivatives allows researchers to explore structure-activity relationships, leading to the identification of more potent compounds .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | MCF7 | 0.26 | |

| Compound B | Anti-inflammatory | RAW264.7 | 2.52 | |

| Compound C | Neuroprotective | SH-SY5Y | 5.00 |

Case Study: Anticancer Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 0.26 µM against MCF7 cells, indicating strong anticancer potential. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study: Anti-inflammatory Effects

Another research effort focused on a series of pyrazole compounds that exhibited anti-inflammatory properties with varying degrees of potency against RAW264.7 macrophages, suggesting that specific substitutions on the pyrazole ring can significantly affect anti-inflammatory responses .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole with structurally related compounds, emphasizing substituent effects:

Key Observations:

Substituent Diversity: The oxan-2-yl group in the target compound contrasts with sulfonyl (e.g., C12H11FN2O2S) and aryloxy (e.g., C22H23F2N3O2) substituents in analogs. These groups modulate solubility, with oxan-2-yl improving hydrophilicity compared to lipophilic aryl groups.

Biological Activity: Compound 8o (C22H23F2N3O2) is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 12 nM, attributed to its difluorophenoxy and isopropoxy substituents . Pyridazine-based analogs (e.g., 10b) act as modulators of cyclin-dependent kinases (CDK) and glycogen synthase kinase-3 (GSK-3), highlighting the role of heterocyclic cores in target selectivity .

Synthetic Accessibility :

Discrepancies in Reported Data

Some sources report conflicting molecular formulas (e.g., C9H23NOSi in vs. structurally inferred C9H14N2O). These inconsistencies may arise from typographical errors or misattribution. The calculated molecular weight (166.22 g/mol) aligns with structurally similar boronate ester derivatives .

Biological Activity

3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole, summarizing key research findings, case studies, and synthetic approaches.

Synthesis of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole

The synthesis of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under acidic or basic conditions. The compound can be synthesized through a multi-step process that includes the formation of the pyrazole ring followed by cyclization with oxan-2-yl moieties.

Biological Activity Overview

The biological activities of 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines. In a comparative study, several pyrazole analogs demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF7 and K562 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole | MCF7 | TBD |

| Analog A | K562 | 0.076 |

| Analog B | A549 | 0.12 |

Anti-inflammatory and Analgesic Effects

Pyrazoles are also noted for their anti-inflammatory and analgesic activities. The mechanism often involves inhibition of cyclooxygenase enzymes (COX) or modulation of the opioid receptor pathways. Studies have reported that certain pyrazole derivatives exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

Neuroprotective Properties

Some studies suggest that pyrazole derivatives may possess neuroprotective effects by inhibiting enzymes relevant to neurodegenerative diseases. For instance, compounds targeting acetylcholinesterase (AChE) have shown promise in improving cognitive functions in models of Alzheimer's disease .

Case Studies

Several case studies highlight the biological potential of pyrazole derivatives:

- Antiproliferative Activity : A study evaluated a series of pyrazoles against various cancer cell lines, revealing structure-activity relationships that suggest modifications at specific positions on the pyrazole ring enhance potency .

- Inflammation Models : In vivo models demonstrated that certain pyrazoles significantly reduced edema in carrageenan-induced inflammation models, indicating their potential as therapeutic agents for inflammatory conditions .

- Mechanistic Insights : Computational modeling has provided insights into how these compounds interact with biological targets, suggesting that structural modifications can optimize binding affinities to target proteins involved in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.